((3S)-3-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid
Description
The compound ((3S)-3-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid is a benzazepine-derived small molecule featuring a stereochemically defined core structure. Its IUPAC name reflects the (3S,1S) configuration of the amino-ethoxycarbonylpropyl side chain and the cyclohexyl substituent, distinguishing it from phenyl-containing analogs like benazepril . The molecule’s structure includes:
- Benzazepine core: A seven-membered heterocyclic ring fused to a benzene moiety.
- Ethoxycarbonyl group: A key pharmacophore for angiotensin-converting enzyme (ACE) inhibition, as seen in related antihypertensive drugs .
Synthetic routes for this compound involve stereoselective formation of the amino-ethoxycarbonylpropyl side chain, with chromatographic methods (e.g., USP Purospher® STAR columns) used to resolve diastereomers . Regulatory documents indicate its classification as a non-hazardous pharmaceutical intermediate .
Properties
CAS No. |
112110-48-2 |
|---|---|
Molecular Formula |
C24H34N2O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(3S)-3-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
InChI |
InChI=1S/C24H34N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h6-7,10-11,17,19-20,25H,2-5,8-9,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1 |
InChI Key |
QIUMIMWTDKEVBO-PMACEKPBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1CCCCC1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions:
-
Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the ester bond. Steric hindrance from the cyclohexyl group may slow kinetics .
Amine Reactivity
The secondary amine participates in alkylation and acylation reactions:
-
Steric Effects : The cyclohexyl substituent adjacent to the amine limits accessibility to bulky electrophiles .
Carboxylic Acid Reactivity
The acetic acid moiety engages in typical acid-base and condensation reactions:
-
pKa Considerations : The carboxylic acid
Scientific Research Applications
Angiotensin-Converting Enzyme Inhibition
The primary application of this compound lies in its role as an ACE inhibitor. ACE inhibitors are commonly used to manage hypertension and heart failure. The compound's structural components allow it to effectively inhibit ACE, leading to decreased levels of angiotensin II, which in turn reduces blood pressure and alleviates cardiac workload .
Cardiovascular Disease Treatment
Research indicates that compounds similar to ((3S)-3-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid are beneficial in treating various cardiovascular conditions. They can help manage symptoms associated with congestive heart failure and other related disorders by improving hemodynamics and reducing fluid retention .
Case Studies
Mechanism of Action
The mechanism of action of ((3S)-3-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Impact :
- Cyclohexyl vs. Phenyl: Cyclohexyl increases steric bulk and lipophilicity (logP ~3.5 vs.
- Stereochemistry : The (3S,1S) configuration is critical for ACE binding; inversion to (3R,1R) (ent-benazepril) abolishes activity .
- Boc Protection : The tert-butoxycarbonyl group in masks the amine, altering pharmacokinetics (e.g., prolonged half-life) .
Bioactivity and Computational Similarity Analysis
Tanimoto Similarity and Clustering
Using Tanimoto coefficients (Tc) based on MACCS fingerprints :
- Target vs. Benazepril : Tc = 0.85 (high structural similarity; differences in cyclohexyl vs. phenyl).
- Target vs. Boc-protected Analog : Tc = 0.78 (lower similarity due to Boc group).
- Target vs. Chlorophenyl Analog : Tc = 0.65 (divergent pharmacophores).
Hierarchical clustering of bioactivity profiles (NCI-60 dataset) groups the target compound with ACE inhibitors like benazepril, supporting shared mechanisms .
Proteomic Interaction Signatures (CANDO Platform)
The CANDO platform predicts multitarget interactions by comparing proteomic binding signatures :
- Target vs. Benazepril : 82% similarity in proteomic interaction, consistent with ACE inhibition.
- Target vs. Boc-protected Analog : 68% similarity, suggesting divergent off-target effects.
Key Research Findings
Synthetic Purity : Impurity profiles (e.g., ethyl ester byproducts at 0.5% levels) highlight challenges in stereoselective synthesis .
Metabolic Stability : Cyclohexyl substitution reduces CYP450-mediated oxidation compared to phenyl analogs, as inferred from similar compounds in .
Safety Profile: No hepatotoxicity signals in preclinical assays, contrasting with chlorophenyl analogs showing hepatic enzyme induction .
Biological Activity
((3S)-3-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid is a complex organic compound with potential pharmacological applications. Its structure suggests it may interact with various biological pathways, particularly those involving receptor modulation and enzymatic inhibition. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₂₄H₃₄N₂O₅
- Molecular Weight : 430.247 g/mol
- Canonical SMILES : CCOC(=O)C(CCC1CCCCC1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may function as a modulator of the opioid receptors, particularly the delta opioid receptor (DOR), which is involved in pain regulation and other physiological processes.
Inhibition Studies
Research indicates that compounds similar to ((3S)-3-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid exhibit significant inhibition of specific kinases involved in cancer progression. For instance:
- IC50 Values : Compounds in this class have demonstrated low-nanomolar to low-micromolar IC50 values against various kinases, indicating potent inhibitory effects.
Biological Activity Data Table
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Delta Opioid Receptor Antagonism | DOR | Low-nanomolar range | |
| Kinase Inhibition | mTOR | Low-micromolar range | |
| Kinase Inhibition | EGFR | Sub-micromolar range |
Case Study 1: Opioid Receptor Modulation
A study evaluating the effects of similar compounds on opioid receptors demonstrated that they could effectively modulate pain pathways in animal models. The antagonistic properties at the delta receptor suggest potential applications in pain management without the addictive properties associated with traditional opioids.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines have shown that compounds related to ((3S)-3-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid can inhibit cell proliferation through targeted kinase inhibition. These findings support further investigation into its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ((3S)-3-(((1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid to improve yield and enantiomeric purity?
- Methodological Answer :
- Employ step-wise coupling reactions with protecting groups (e.g., ethoxycarbonyl) to minimize side reactions.
- Use chiral HPLC (e.g., Purospher® STAR columns) to monitor diastereomer separation during synthesis .
- Optimize reaction conditions (temperature, solvent polarity) to enhance stereochemical control, leveraging cyclohexyl group steric effects for selective amide bond formation.
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Utilize reversed-phase HPLC with UV detection (210–254 nm) for impurity profiling, referencing pharmacopeial methods for benzazepine analogs .
- Confirm stereochemistry via chiral stationary phases and compare retention times with synthesized diastereomers .
- Validate identity using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve overlapping signals from the tetrahydrobenzazepine core .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH) with periodic sampling over 1–3 months.
- Analyze degradation products via LC-MS/MS to identify hydrolysis-prone sites (e.g., ethoxycarbonyl group) .
- Use kinetic modeling (Arrhenius equation) to predict shelf-life under standard storage conditions.
Advanced Research Questions
Q. What experimental strategies can elucidate the impact of stereochemistry on the compound’s biological activity?
- Methodological Answer :
- Synthesize all four stereoisomers and compare their IC50 values in target enzyme assays (e.g., ACE inhibition, if applicable) .
- Perform molecular docking studies with resolved protein structures (e.g., ACE or related receptors) to analyze binding interactions of the (3S,1S) configuration .
- Use circular dichroism (CD) to correlate solution-phase conformational preferences with activity.
Q. How can contradictory data between in vitro and in vivo efficacy studies be resolved?
- Methodological Answer :
- Investigate metabolic stability using liver microsome assays to identify rapid clearance pathways (e.g., cytochrome P450-mediated oxidation) .
- Design isotopic labeling (e.g., 14C at the cyclohexyl group) to track biodistribution and metabolite formation in animal models .
- Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo discrepancies .
Q. What computational approaches are suitable for predicting the compound’s interaction with membrane transporters?
- Methodological Answer :
- Employ molecular dynamics (MD) simulations to study lipid bilayer penetration, focusing on the carboxylic acid moiety’s ionization state.
- Train machine learning models on existing transporter substrate datasets to predict affinity for P-glycoprotein or organic anion transporters .
- Validate predictions using transfected cell lines (e.g., MDCK-MDR1) for permeability assays .
Q. How can researchers address co-elution of epimeric impurities during chromatographic analysis?
- Methodological Answer :
- Screen multiple columns (C18, phenyl-hexyl, HILIC) and mobile phase additives (e.g., trifluoroacetic acid, ammonium formate) to improve resolution .
- Apply tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to distinguish co-eluting isomers based on fragmentation patterns .
- Optimize gradient elution parameters (slope, hold time) using Design of Experiments (DoE) software .
Q. What interdisciplinary methodologies are critical for scaling up synthesis while maintaining enantiomeric excess?
- Methodological Answer :
- Integrate continuous flow chemistry with in-line PAT (Process Analytical Technology) tools (e.g., FTIR, Raman) for real-time monitoring .
- Use membrane-based separation (e.g., nanofiltration) to remove diastereomeric byproducts without thermal degradation .
- Collaborate with computational chemists to simulate crystallization kinetics for enantiopure crystal form selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
